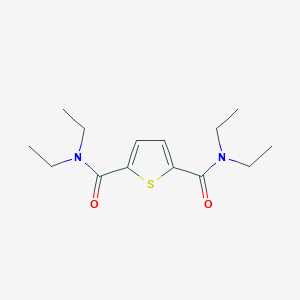
N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide (CAS# 255850-29-4) is a useful research chemical . It has a molecular weight of 282.40 and a molecular formula of C14H22N2O2S .
Molecular Structure Analysis
The molecular structure of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains two amide groups attached to the 2 and 5 positions of the thiophene ring . Each of these amide groups is substituted with two ethyl groups .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a molecular weight of 282.40 . Its molecular formula is C14H22N2O2S . Other properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Application in Crystallography and Computational Chemistry
Field
Crystallography and Computational Chemistry .
Application Summary
The compound N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a pincer-type tricationic compound, has been synthesized and characterized . This compound has potential applications in crystallography and computational chemistry studies .
Experimental Procedures
The synthesis, structure, and spectroscopic characterization of this pincer-type compound is described . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions .
Results
The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .
Application in Thermodynamics and Crystallography
Field
Thermodynamics and Crystallography .
Application Summary
The compound N,N,N′,N′-tetramethyl-2,2′-bipyridine-6,6′-dicarboxamide (TMBiPDA) has been used in thermodynamic and crystallographic studies .
Experimental Procedures
The thermodynamics of Th (IV) complexes with TMBiPDA in CH3OH/10% (v)H2O were determined by spectrophotometry and calorimetry . The ligand TMBiPDA coordinates with the central Th atom by the tetradentate (O–N–N–O) mode .
Results
The formation of all complexes is driven by both enthalpy and entropy . In a comparison, enthalpy is more favorable to the formation of TMBiPDA complexes, while entropy is more favorable to the formation of TMPhenDA complexes .
Application in Organic Synthesis
Field
Application Summary
Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester can be used as a cyclopropanation ligand in one of the key steps for the total synthesis of (+)-Frondosin, a natural product from marine sponges .
Experimental Procedures
The compound is used as a ligand in the cyclopropanation step of the synthesis .
Results
The use of this compound as a ligand allows for the successful synthesis of (+)-Frondosin .
Application in Environmental Monitoring
Field
Application Summary
A 3D (3,4,4,6)-connected Co(II) coordination polymer, namely, [Co(L) 0.5 (tttmb)(H2O)]n (LCU-112, LCU = Liaocheng University, tttmb = 1,3,5-tris(1,2,4-triazol-1-ylmethyl)-2,4,6-trimethylbenzene) has been constructed using an amide-containing multicarboxylate ligand .
Experimental Procedures
The compound is synthesized through solvothermal synthesis .
Results
The compound could display a highly sensitive fluorescence response to different pH systems, especially in the pH range from 3.93 to 4.46 . It may also be viewed as a recyclable on-off-on vapoluminescent sensor responding to typical acidic and alkaline gases HCl and Et3N . Remarkably, it exhibits excellent turn-on/ratiometric fluorescence sensing ability toward Pb2+ and Al3+ with a detection limit as low as 0.075 and 0.759 μM, respectively .
Propriétés
IUPAC Name |
2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVMBSLDKKLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
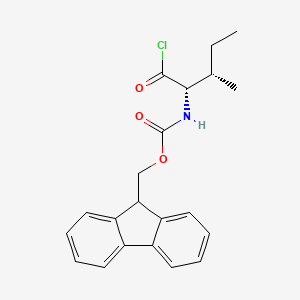
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
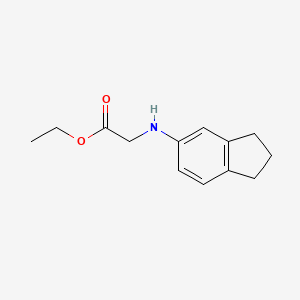
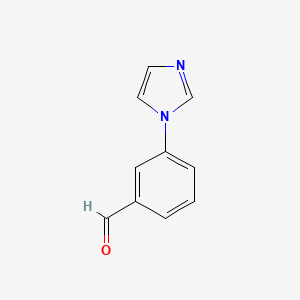
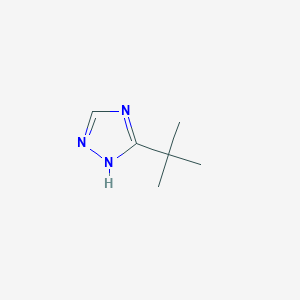
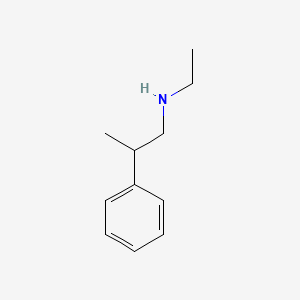
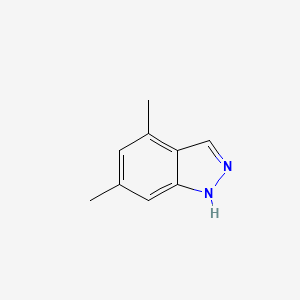
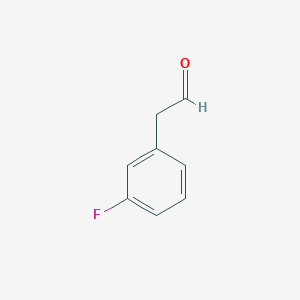
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
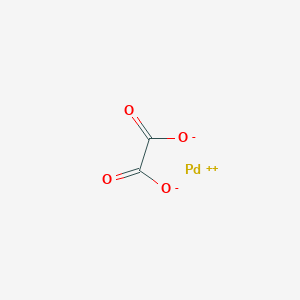
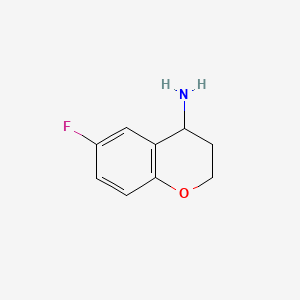

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)